[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone
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Overview
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an amino group and a methoxy group, as well as a pyrrole ring attached to a methanone group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring with the desired stereochemistry, followed by the introduction of the amino and methoxy groups. The pyrrole ring is then attached via a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies of enzyme inhibition or receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound could be investigated for its pharmacological properties, including potential activity as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to changes in cellular function. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone can be compared with other similar compounds, such as:
Properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-5-10(14-6-8)12(16)15-4-3-9(13)11(7-15)17-2/h5-6,9,11,14H,3-4,7,13H2,1-2H3/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIRZMCEIGPFG-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CCC(C(C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=C1)C(=O)N2CC[C@H]([C@H](C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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